molecular formula C28H57NO14 B8106054 m-PEG12-NH-C2-acid

m-PEG12-NH-C2-acid

货号: B8106054
分子量: 631.7 g/mol
InChI 键: KWNFYHANXNFDOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NH-C2-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.

    Amine Introduction: The PEGylated intermediate is then reacted with an amine-containing compound to introduce the secondary amine group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

科学研究应用

Applications in PROTAC Development

PROTAC Technology
PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. They consist of two ligands connected by a linker, where one ligand binds to the target protein and the other to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome .

Role of m-PEG12-NH-C2-acid

  • Linker Functionality: The dual functionality of this compound allows for precise targeting and degradation of proteins, enhancing the pharmacological properties of PROTACs by improving solubility and permeability .
  • Case Studies: Research has demonstrated that PROTACs utilizing this compound can effectively induce degradation of various oncogenic proteins, showcasing their potential in cancer therapy .

Bioconjugation Applications

This compound is also employed in bioconjugation strategies, where it serves as a linker in antibody-drug conjugates (ADCs). By linking cytotoxic agents to antibodies, it allows for targeted delivery to cancer cells while minimizing systemic toxicity .

Benefits in ADCs

  • Target Specificity: Enhances the targeting ability of ADCs by providing a flexible yet stable connection between the drug and antibody.
  • Improved Efficacy: Studies indicate that ADCs using PEG linkers exhibit enhanced therapeutic efficacy due to improved solubility and reduced immunogenicity .

Case Studies and Research Findings

StudyApplicationFindings
An S et al. (2018)PROTAC DevelopmentDemonstrated that this compound-based PROTACs effectively degrade target proteins involved in cancer progression .
Kachbi-Khelfallah S et al. (2016)ADC SynthesisHighlighted the advantages of using PEG linkers like this compound in improving the pharmacokinetics of ADCs .
PMC Article (2024)BioconjugationShowed enhanced binding affinity and selectivity for NaV1.7 channels when using this compound in ligand-antibody conjugates .

作用机制

Mechanism: The primary mechanism of action of m-PEG12-NH-C2-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or HATU, which convert the carboxylic acid group into a more reactive intermediate .

Molecular Targets and Pathways:

生物活性

m-PEG12-NH-C2-acid is a specialized polyethylene glycol (PEG)-based compound that has garnered attention for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a twelve-unit PEG chain, which enhances solubility and biocompatibility, and is functionalized with both an amine group and a carboxylic acid. These functional groups allow for the formation of covalent bonds with various biomolecules, facilitating targeted therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is represented as C42H85N3O16C_{42}H_{85}N_{3}O_{16} with a CAS number of 1949843-39-3. Its unique properties stem from its dual functionalities, which are crucial for its application in drug conjugation technologies.

The biological activity of this compound is primarily characterized by its ability to form amide bonds via the reaction between its amine and carboxylic acid groups. This reactivity is essential in the development of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. By enhancing the pharmacological properties of these conjugates, this compound improves their solubility and permeability, making them more effective in therapeutic contexts .

Applications in Drug Development

This compound plays a pivotal role in the synthesis of targeted therapies, particularly in cancer treatment. PROTACs created using this linker have shown promise in selectively degrading oncogenic proteins, thereby offering a novel approach to cancer therapeutics. The compound's ability to enhance solubility while maintaining biological activity underscores its importance in pharmaceutical research .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound effectively degrade specific target proteins associated with cancer progression. For instance, studies demonstrated that these PROTACs could induce degradation of proteins like BRD4 and MYC, which are critical in several malignancies .
  • In Vitro Studies : In vitro experiments have shown that compounds linked with this compound exhibit increased cellular uptake and enhanced therapeutic efficacy compared to traditional small molecules. The enhanced solubility provided by the PEG moiety allows for better bioavailability .
  • Comparative Analysis : A comparative analysis of various PEG linkers revealed that those incorporating this compound displayed superior performance in terms of stability and efficacy in cellular environments. This was attributed to the optimal balance between linker length and flexibility .

Data Tables

Property Value
Molecular FormulaC₄₂H₈₅N₃O₁₆
CAS Number1949843-39-3
Molecular Weight885.16 g/mol
SolubilityHigh (in aqueous media)
Functional GroupsAmine, Carboxylic Acid

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNFYHANXNFDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。